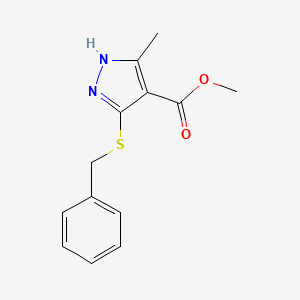

methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Applications

One of the primary applications of methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate derivatives is in the synthesis of novel compounds with potential therapeutic benefits. For instance, compounds synthesized from pyrazole derivatives have been investigated for their analgesic and anti-inflammatory activities, highlighting the compound as a precursor for the development of new analgesics and anti-inflammatory agents (Gokulan et al., 2012). Similarly, derivatives synthesized for targeting the A2A adenosine receptor or as potential pesticide lead compounds have demonstrated the versatility of this compound in drug discovery and agricultural applications (Xiao et al., 2008).

Material Science and Catalysis

Beyond medicinal chemistry, pyrazole derivatives also find applications in material science and as catalysts in chemical synthesis. For example, the synthesis of coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands demonstrates the role of such derivatives in constructing complex structures with potential applications in catalysis, molecular recognition, or as materials with unique properties (Cheng et al., 2017).

Antimicrobial and Antitumor Agents

The antimicrobial and antitumor activities of pyrazole derivatives further exemplify the broad applicability of these compounds in developing new therapeutic agents. Studies have shown the effectiveness of these derivatives against various microbial strains and their potential as antitumor agents, underscoring their importance in addressing global health challenges (Kendre et al., 2013), (Abonía et al., 2011).

Corrosion Inhibition

Additionally, pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, showcasing their utility in industrial applications to enhance material longevity and resistance against corrosive agents (Herrag et al., 2007).

Propiedades

IUPAC Name |

methyl 3-benzylsulfanyl-5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-11(13(16)17-2)12(15-14-9)18-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXKDGKEKUGNIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)SCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2879771.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2879772.png)

![(2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan](/img/structure/B2879778.png)

![Tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2879784.png)